2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole 2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2548991-74-6
VCID: VC11832921
InChI: InChI=1S/C22H28N6O/c1-14(2)28-20-8-6-5-7-18(20)23-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-15(3)25(4)24-19/h5-9,14,16-17H,10-13H2,1-4H3
SMILES: CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Molecular Formula: C22H28N6O
Molecular Weight: 392.5 g/mol

2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

CAS No.: 2548991-74-6

Cat. No.: VC11832921

Molecular Formula: C22H28N6O

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole - 2548991-74-6

Specification

CAS No. 2548991-74-6
Molecular Formula C22H28N6O
Molecular Weight 392.5 g/mol
IUPAC Name (1,5-dimethylpyrazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C22H28N6O/c1-14(2)28-20-8-6-5-7-18(20)23-22(28)27-12-16-10-26(11-17(16)13-27)21(29)19-9-15(3)25(4)24-19/h5-9,14,16-17H,10-13H2,1-4H3
Standard InChI Key GAVHALJCPNGICQ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C
Canonical SMILES CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C

Introduction

Structural Overview

The compound contains multiple functional groups and heterocyclic systems:

  • Pyrazole moiety: Known for its biological activity, including anti-inflammatory and antimicrobial properties.

  • Octahydropyrrolo[3,4-c]pyrrole: A bicyclic structure often associated with rigid frameworks that can impact molecular binding.

  • Benzodiazole ring: Frequently found in pharmaceutical agents due to its broad bioactivity, including antimicrobial and anticancer properties.

  • Isopropyl group: Contributes to hydrophobic interactions in biological systems.

2.1. Pharmaceutical Relevance

Compounds with similar frameworks are often explored for:

  • Anti-inflammatory activity: Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .

  • Antimicrobial potential: Benzodiazoles and pyrazoles have demonstrated activity against Gram-positive and Gram-negative bacteria .

  • Anticancer properties: Benzodiazole derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms .

2.2. Synthetic Utility

The compound's structure suggests it could serve as a scaffold for further derivatization, enabling the development of new analogs with improved therapeutic profiles.

Synthesis Insights

Although specific synthesis details for this compound are unavailable, related compounds suggest the following synthetic strategies:

  • Formation of the pyrazole ring:

    • Pyrazoles are typically synthesized via cycloaddition reactions involving hydrazines and 1,3-diketones or their equivalents .

  • Construction of the octahydropyrrolo[3,4-c]pyrrole core:

    • This bicyclic system can be prepared through intramolecular cyclization reactions using amines and cyclic anhydrides or lactams.

  • Benzodiazole incorporation:

    • Benzodiazoles are commonly synthesized by condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives.

Analytical Characterization

Key techniques for confirming the structure of such compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR provide information on hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups based on characteristic absorption bands (e.g., carbonyl stretches).

  • X-ray Crystallography:

    • Confirms the three-dimensional arrangement of atoms.

Data Table: Related Compounds

FeatureExample CompoundReported Activity
Pyrazole-based derivatives5-methyl-2-(5-methyl-pyrazole-carbonyl)-pyrazolonesAntioxidant, anti-inflammatory
Benzodiazole-containingSubstituted benzodiazolesAntimicrobial, anticancer
Bicyclic pyrrolidine systemsPyrrolidine-carboxylic acid derivativesAntibacterial, antifungal

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